Norbuprenorphine-d9
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Overview
Description
Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. It is used in various scientific research applications due to its unique properties and interactions with opioid receptors. This compound is particularly valuable in pharmacokinetic studies as it helps in understanding the metabolism and distribution of buprenorphine and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of norbuprenorphine-d9 involves the deuteration of norbuprenorphine. This process typically includes the introduction of deuterium atoms into the molecular structure of norbuprenorphine. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of deuterated reagents and solvents. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity of the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and isotopic enrichment of the final product. The production process is designed to be scalable and cost-effective to meet the demands of research and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
Norbuprenorphine-d9 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydrogen atoms with deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites of norbuprenorphine, which are used in pharmacokinetic and pharmacodynamic studies. These products help in understanding the metabolic pathways and interactions of buprenorphine and its metabolites .
Scientific Research Applications
Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism, distribution, and excretion of buprenorphine and its metabolites.
Pharmacodynamic Studies: Helps in understanding the interactions of buprenorphine and its metabolites with opioid receptors.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify buprenorphine and its metabolites.
Medical Research: Helps in studying the effects of buprenorphine and its metabolites on various physiological and pathological conditions .
Mechanism of Action
Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .
Comparison with Similar Compounds
Norbuprenorphine-d9 is compared with other similar compounds, such as:
Buprenorphine: The parent compound, which is a partial agonist at μ-opioid receptors and an antagonist at κ-opioid receptors.
Norbuprenorphine: The non-deuterated form, which has similar pharmacological properties but different metabolic stability.
Buprenorphine-3-glucuronide: A metabolite of buprenorphine with distinct pharmacological effects.
Norbuprenorphine-3-glucuronide: Another metabolite with unique interactions with opioid receptors
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This uniqueness makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3 |
InChI Key |
YOYLLRBMGQRFTN-ZNBHVKAUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O |
Origin of Product |
United States |
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